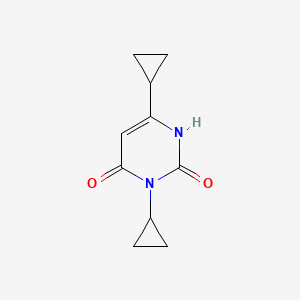

3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

説明

特性

IUPAC Name |

3,6-dicyclopropyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-9-5-8(6-1-2-6)11-10(14)12(9)7-3-4-7/h5-7H,1-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUNVOYRVNQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C(=O)N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds such as 2-oxo-1,2,3,4-tetrahydropyrimidines have been reported to exhibit multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory action.

Mode of Action

It is synthesized via a novel one-pot synthesis involving the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst. This process is known as the Biginelli reaction.

Biochemical Pathways

Similar compounds have been shown to exhibit activity as apoptosis agonists, suggesting that they may influence cell death pathways.

Pharmacokinetics

The compound’s physical properties such as its melting point and density can influence its pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance, the compound’s storage temperature can affect its stability

生化学分析

Biochemical Properties

3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in nucleotide metabolism, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their catalytic activity.

Cellular Effects

The effects of 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.

Metabolic Pathways

3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in nucleotide metabolism and energy production. By modulating the activity of these enzymes, it can affect metabolic flux and alter the levels of key metabolites. This can lead to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can be influenced by factors such as cellular uptake mechanisms and intracellular binding interactions.

Subcellular Localization

The subcellular localization of 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

生物活性

3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2098141-68-3) is a heterocyclic compound with the molecular formula and a molecular weight of 192.21 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound features a tetrahydropyrimidine ring that is substituted with two cyclopropyl groups at positions 3 and 6. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is believed to involve several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with enzymes involved in nucleotide metabolism and may act as inhibitors or modulators.

- Cell Signaling Modulation : The compound can influence cell signaling pathways and gene expression related to cell cycle regulation and apoptosis .

- Apoptosis Induction : It has been suggested that this compound may act as an apoptosis agonist in certain cellular contexts.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds structurally related to 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have demonstrated efficacy against various bacterial strains with IC50 values ranging from 18.9 to 61.7 µM against pathogens like Leishmania amazonensis .

Anticancer Activity

The potential anticancer properties of this compound are noteworthy:

- Cell Line Studies : Investigations have shown that similar compounds can induce cytotoxic effects in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific IC50 values for 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have yet to be fully characterized but are anticipated to fall within a similar range as its analogs.

Anti-inflammatory Effects

The anti-inflammatory potential of tetrahydropyrimidine derivatives is also being explored:

- Inflammatory Models : Initial findings suggest that these compounds may inhibit pro-inflammatory cytokines and modulate immune responses .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial effects of various tetrahydropyrimidine derivatives, 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 25 µM.

Study on Cancer Cell Lines

Another study focused on the effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated an IC50 value of approximately 30 µM after 48 hours of treatment, indicating potent anticancer activity.

Data Table: Biological Activity Summary

類似化合物との比較

Substituent Effects on Molecular Properties

The substituents on the tetrahydropyrimidine-dione core significantly alter molecular weight, solubility, and pharmacological behavior. Below is a comparative analysis of key analogs:

*Calculated based on formula C₈H₁₂N₂O₂.

Key Observations:

- Crystallography : Analogs like 6-(3,5-Dimethylbenzyl)-5-ethyl-THP-dione exhibit planar aromatic stacking and hydrogen-bonded dimers, which may correlate with improved crystallinity or stability in the dicyclopropyl derivative .

- Metabolic Stability : Ethoxymethyl and isopropyl substituents in metabolites (e.g., 6-Benzyl-1-(ethoxymethyl)-5-isopropyl-THP-dione) suggest that bulky groups at positions 1 and 5 may hinder enzymatic degradation, a factor relevant to drug design .

Pharmacological and Therapeutic Potential

- Anticancer Activity: Patent EP 4 396 167 A2 highlights 2,4-dioxo-tetrahydropyrimidine derivatives as tumor treatment candidates.

- Antiviral Applications : Derivatives like 6-(3,5-Dimethylbenzyl)-5-ethyl-THP-dione are studied in the context of HIV research, indicating that substitutions at positions 5 and 6 could modulate antiviral efficacy .

準備方法

Cyclocondensation Approach

A common method starts with the reaction of urea derivatives or substituted uracils with malonate esters or equivalent carbonyl compounds to form the tetrahydropyrimidine-2,4-dione ring:

- Reagents: 1-(benzyloxy)urea or hydroxyurea derivatives, diethyl malonate.

- Conditions: Microwave irradiation (e.g., 150 °C for 20 min) or conventional reflux overnight in ethanol or similar solvents.

- Outcome: Formation of 3-(benzyloxy)-6-hydroxypyrimidine-2,4-dione intermediates in moderate to good yields.

This step provides the core heterocyclic scaffold essential for further functionalization.

Halogenation and Amination for Substitution

- The hydroxyl group at position 6 is converted to a better leaving group (e.g., chloride) by treatment with phosphoryl chloride (POCl3) in the presence of quaternary ammonium salts.

- Subsequent nucleophilic substitution with cyclopropylamine introduces the cyclopropyl group at the 6-position.

- For the 3-position, alkylation with cyclopropyl halides or direct amination can be employed.

Typical reaction conditions include:

- Use of N,N-dimethylaniline as a base.

- Microwave-assisted heating to enhance reaction rates and yields.

- Purification by crystallization or chromatography.

This approach allows selective introduction of cyclopropyl groups at desired positions.

Direct Alkylation of Uracil Derivatives

Another method involves direct alkylation of commercially available uracil derivatives:

- Uracil derivatives are treated with cyclopropyl halides (e.g., cyclopropyl iodide) in the presence of aqueous sodium hydroxide.

- This yields 1,3-disubstituted uracils bearing cyclopropyl groups.

- Subsequent ring modifications or cyclizations lead to the tetrahydropyrimidine-2,4-dione framework.

Yields for these alkylation steps typically range from 40% to 53% depending on conditions and substrates.

Catalysts and Green Chemistry Considerations

- Sulfated polyborate has been reported as an eco-friendly catalyst for multi-component synthesis of dihydropyrimidones, which are structurally related to tetrahydropyrimidine-2,4-diones.

- This catalyst facilitates one-pot Biginelli-type reactions under solvent-free or mild conditions, improving sustainability and reducing reaction times.

- Melting points and spectral data confirm the purity and identity of products synthesized via this method.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation | 1-(benzyloxy)urea + diethyl malonate, microwave (150 °C, 20 min) or reflux overnight | Moderate (50-70) | Efficient ring formation under microwave |

| Halogenation | POCl3 + BnEt3NCl, room temp to reflux | High (70-85) | Converts hydroxyl to chloride intermediate |

| Amination (C6 substitution) | Cyclopropylamine, N,N-dimethylaniline, microwave heating | Moderate to high (60-80) | Selective substitution at position 6 |

| Direct alkylation | Uracil derivatives + cyclopropyl iodide, aqueous NaOH | 40-53 | Produces 1,3-disubstituted uracils |

| Debenzylation (if needed) | Catalytic hydrogenation or TFA under microwave | High (80-90) | Removes protecting groups to yield final compound |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the successful incorporation of cyclopropyl groups and the integrity of the tetrahydropyrimidine ring.

- Melting point analysis is consistent with literature values for related compounds, indicating purity.

- Infrared (IR) spectra show characteristic carbonyl stretches at 1700-1750 cm^-1, confirming the dione functionality.

- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) provide further confirmation of molecular weight and purity.

Q & A

Q. Q1. What are the common synthetic routes for 3,6-dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving cyclopropyl-substituted precursors. A standard approach involves cyclocondensation of cyclopropylamine derivatives with diketene or urea analogs under acidic catalysis (e.g., HCl or p-toluenesulfonic acid). Solvent choice (e.g., ethanol vs. DMF) and temperature (80–120°C) critically affect yield and regioselectivity. For example, ethanol at 100°C may favor cyclopropyl ring stability, while DMF could enhance solubility of bulky intermediates . Purification often employs column chromatography with gradient elution (hexane/ethyl acetate) to isolate the tetrahydropyrimidine core.

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR resolve cyclopropyl proton environments (e.g., δ 1.2–1.8 ppm for cyclopropyl CH) and carbonyl signals (δ 150–160 ppm for C=O groups). 2D NMR (COSY, HSQC) confirms connectivity .

- X-ray Crystallography : Essential for verifying the tetrahydropyrimidine ring conformation and cyclopropyl spatial orientation. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns indicative of cyclopropyl cleavage .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities in synthesized batches. To resolve this:

Standardize Synthesis : Use controlled MCR conditions (e.g., anhydrous solvents, inert atmosphere) to minimize byproducts .

Bioassay Validation : Replicate studies with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .

Computational Modeling : Perform molecular docking to compare binding affinities across reported targets (e.g., kinases, GPCRs) and validate with mutagenesis studies .

Q. Q4. What strategies optimize regioselectivity in synthesizing derivatives with modified cyclopropyl or pyrimidine substituents?

Methodological Answer: Regioselectivity challenges stem from steric hindrance and electronic effects of cyclopropyl groups. Key strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., thiourea derivatives) can direct nucleophilic attack to specific positions .

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions for desired regioisomers .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. Q5. How do structural analogs of this compound (e.g., 3,4,5,6-tetrahydropyridine derivatives) inform its reactivity and target interactions?

Methodological Answer: Comparative studies with analogs (e.g., 1,2,3,4-tetrahydropyridine) reveal:

- Electronic Effects : Electron-withdrawing cyclopropyl groups increase electrophilicity at the pyrimidine C2 position, enhancing nucleophilic attack susceptibility .

- Biological Selectivity : Analogs with bulkier substituents (e.g., fluorophenyl groups) show improved target specificity in kinase inhibition assays, suggesting strategies for rational drug design .

Data Interpretation & Theoretical Frameworks

Q. Q6. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Orbital Theory : Predicts reactivity patterns (e.g., frontier orbital interactions during covalent binding to enzymes) .

- QSPR (Quantitative Structure-Property Relationship) : Correlates cyclopropyl ring topology (e.g., dihedral angles) with solubility or membrane permeability .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., carbonyl oxygen, cyclopropyl CH) for target engagement, validated via SAR (Structure-Activity Relationship) studies .

Contradiction Management & Validation

Q. Q7. How should researchers validate unexpected spectral data (e.g., anomalous NMR splitting) in this compound?

Methodological Answer:

Variable Temperature NMR : Assess if splitting arises from dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .

Isotopic Labeling : Synthesize C-labeled analogs to resolve overlapping signals in crowded regions (e.g., cyclopropyl carbons) .

Computational NMR Prediction : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify conformational outliers .

Advanced Analytical Techniques

Q. Q8. What advanced techniques resolve challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Co-crystallization : Use co-formers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding .

- High-Throughput Screening : Employ robotics to test >100 solvent/antisolvent combinations (e.g., DMSO/water vs. THF/heptane) .

- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals, particularly with microcrystals (<50 µm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。